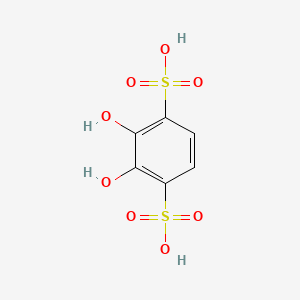
2,3-Dihydroxybenzene-1,4-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a derivative of benzene, featuring two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzene-1,4-disulfonic acid can be synthesized through the sulfonation of dihydroxybenzene derivatives. The process typically involves reacting dihydroxybenzene with concentrated or fuming sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct placement of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The resulting product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor for various chemicals.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and as a chemical intermediate.
Hydroquinone (1,4-dihydroxybenzene): Widely used in photography, cosmetics, and as a reducing agent.
Uniqueness
2,3-Dihydroxybenzene-1,4-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in water and its ability to participate in a broader range of chemical reactions compared to its analogs .
特性
CAS番号 |
66137-12-0 |
|---|---|
分子式 |
C6H6O8S2 |
分子量 |
270.2 g/mol |
IUPAC名 |
2,3-dihydroxybenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
InChIキー |
IGOLZMUOFFRHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















